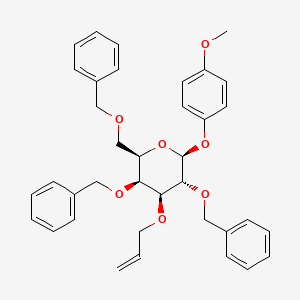

4-Methoxyphenyl-3-O-allyl-2,4,6-tri-O-benzyl-b-D-galactopyranoside

Description

4-Methoxyphenyl-3-O-allyl-2,4,6-tri-O-benzyl-β-D-galactopyranoside is a synthetic galactopyranoside derivative extensively used in carbohydrate chemistry for oligosaccharide synthesis. Its structure features:

- A β-D-galactopyranose backbone.

- Benzyl ethers at the 2-, 4-, and 6-hydroxyl positions, providing steric protection and stability under acidic/basic conditions.

- An allyl ether at the 3-O position, enabling selective deprotection via palladium-catalyzed reactions.

- A 4-methoxyphenyl aglycone at the anomeric center, influencing solubility and electronic properties.

This compound serves as a key intermediate in glycosylation strategies due to its orthogonal protecting groups, which allow sequential functionalization .

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40O7/c1-3-23-40-35-34(41-25-29-15-9-5-10-16-29)33(27-39-24-28-13-7-4-8-14-28)44-37(43-32-21-19-31(38-2)20-22-32)36(35)42-26-30-17-11-6-12-18-30/h3-22,33-37H,1,23-27H2,2H3/t33-,34+,35+,36-,37-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFCFUKSOUWFBG-WNRBQEJJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC=C)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC=C)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl-3-O-allyl-2,4,6-tri-O-benzyl-b-D-galactopyranoside typically involves multiple steps, starting with the protection of the hydroxyl groups on the galactopyranoside core This is often achieved using benzyl chloride in the presence of a base such as sodium hydride

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactions are conducted in specialized reactors with precise temperature and pressure control. Purification steps often involve chromatographic techniques to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium azide or iodide.

Major Products Formed:

Oxidation: Oxidation of the allyl group can lead to the formation of an aldehyde or carboxylic acid derivative.

Reduction: Reduction of the benzyl groups can result in the formation of benzyl alcohol or benzene derivatives.

Substitution: Substitution at the hydroxyl groups can yield various glycosides or esters.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a glycosyl donor in glycosylation reactions, which are essential for the synthesis of complex carbohydrates and glycoconjugates.

Biology: In biological research, 4-Methoxyphenyl-3-O-allyl-2,4,6-tri-O-benzyl-b-D-galactopyranoside serves as a substrate in enzyme assays to study glycosidases and glycosyltransferases.

Industry: In the food industry, it can be used as an additive to improve the texture and stability of food products.

Mechanism of Action

The mechanism by which 4-Methoxyphenyl-3-O-allyl-2,4,6-tri-O-benzyl-b-D-galactopyranoside exerts its effects depends on its specific application. For example, in glycosylation reactions, it acts as a glycosyl donor, transferring the glycosyl group to an acceptor molecule. The molecular targets and pathways involved vary based on the biological context, such as enzyme-substrate interactions in glycosidase assays.

Comparison with Similar Compounds

4-Methoxyphenyl 2,4,6-tri-O-benzyl-β-D-galactopyranoside

- Key Differences : Lacks the 3-O-allyl group present in the target compound.

- Molecular Formula : C₃₄H₃₄O₇ (CAS 247027-79-8) .

- Applications : Used as a precursor for synthesizing branched galactosides. The absence of the allyl group limits its utility in orthogonal deprotection strategies.

- Reactivity: Benzyl groups require hydrogenolysis (H₂/Pd) for removal, whereas the target compound’s allyl group can be cleaved under milder conditions (Pd⁰ catalysis) .

Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside

- Key Differences: Replaces the 4-methoxyphenyl group with a phenyl and substitutes the anomeric oxygen with sulfur (1-thio-glycoside).

- Molecular Formula : C₃₆H₃₈O₅S (CAS 1017587-57-3) .

- Applications: The thio-glycoside enhances reactivity in glycosylation reactions, acting as a superior glycosyl donor compared to oxygen-based analogs. The phenyl group reduces solubility in polar solvents compared to the methoxyphenyl variant.

Allyl 2,4,6-tri-O-benzoyl-β-D-galactopyranoside

- Key Differences: Uses benzoyl esters (2,4,6-O-benzoyl) instead of benzyl ethers and places the allyl group at the anomeric position.

- Molecular Formula : C₃₄H₃₂O₁₀ (estimated) .

- Reactivity: Benzoyl esters are cleaved under basic conditions (e.g., NaOMe/MeOH), whereas benzyl ethers require harsher methods. The allyl group at the anomeric position makes this compound a glycosyl donor rather than a protected intermediate.

Methyl 3-O-Benzyl-4,6-O-Benzylidene-β-D-galactopyranoside

- Key Differences : Features a benzylidene acetal (4,6-O) and a benzyl ether (3-O) but lacks the 2-O-benzyl and allyl groups.

- Molecular Formula : C₂₇H₂₈O₆ (CAS ML925) .

- Applications: The benzylidene group provides rigidity to the pyranose ring, influencing stereoselectivity in subsequent reactions. However, the cyclic acetal complicates regioselective modifications compared to the target compound’s linear benzyl ethers.

Data Table: Structural and Functional Comparison

Orthogonal Deprotection Strategies

Glycosylation Efficiency

Biological Activity

4-Methoxyphenyl-3-O-allyl-2,4,6-tri-O-benzyl-β-D-galactopyranoside is a synthetic glycoside that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a methoxyphenyl group, an allyl group, and multiple benzyl substituents on the galactopyranoside moiety. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

- Molecular Formula : C30H32O7

- CAS Number : 247027-78-7

- Appearance : White to almost white powder or crystalline form

- Purity : ≥ 98% (HPLC) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of galactoside-based compounds, including derivatives of β-D-galactopyranoside. These compounds exhibit varying levels of antibacterial activity against a range of pathogens. For instance, a study demonstrated that certain galactosides showed significant antibacterial effects against five human pathogenic bacteria and two phyto-fungi . The mechanism of action is thought to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways.

| Compound | Bacterial Activity | Pathogen Type |

|---|---|---|

| MDGP (analog) | Broad-spectrum | Gram-positive & Gram-negative |

| Compound 3 | High activity | Bacillus cereus |

| Compound 2 | Moderate activity | Pseudomonas aeruginosa |

Antiviral Activity

Molecular docking studies have indicated that derivatives of β-D-galactopyranoside could inhibit dengue virus NS2B/NS3 protease, suggesting potential antiviral properties. The stability of these compounds in molecular dynamics simulations further supports their viability as therapeutic agents against viral infections .

Cytotoxicity and Anticancer Potential

Preliminary research has shown that certain galactosides can induce apoptosis in cancer cells. For example, compounds isolated from related structures have been reported to prolong the lifespan of mice with Ehrlich ascites carcinoma (EAC) by reducing tumor volume . This suggests that 4-Methoxyphenyl-3-O-allyl-2,4,6-tri-O-benzyl-β-D-galactopyranoside may also possess anticancer properties worth investigating.

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Antiviral Mechanism Exploration :

- Cytotoxicity Assessment :

Q & A

Q. What are the typical synthetic routes for preparing 4-Methoxyphenyl-3-O-allyl-2,4,6-tri-O-benzyl-β-D-galactopyranoside?

The synthesis involves sequential protection and functionalization of the galactopyranoside core. Key steps include:

- Benzylation : Protecting hydroxyl groups with benzyl ethers to block reactive sites (e.g., 2,4,6-tri-O-benzylation) .

- Allylation : Introducing the allyl group at the 3-O position via nucleophilic substitution or Mitsunobu reactions .

- Methoxyphenyl glycosidation : Coupling the 4-methoxyphenyl group at the anomeric position using trichloroacetimidate or thioglycoside activation .

- Deprotection : Selective removal of benzyl groups under hydrogenolysis or acidic conditions to yield intermediates for downstream applications . Methodological Tip: Monitor reaction progress using TLC and confirm regioselectivity via -NMR (e.g., allyl proton signals at δ 5.8–6.0 ppm) .

Q. How is this compound structurally characterized in academic research?

Comprehensive characterization employs:

- NMR Spectroscopy :

- -NMR identifies allyl (δ 5.2–5.9 ppm) and benzyl (δ 7.2–7.4 ppm) protons.

- -NMR confirms glycosidic linkages (C1 at δ 95–105 ppm for β-configuration) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+Na] for CHO: calc. 606.25, obs. 606.24) .

- X-ray Crystallography : Resolves absolute stereochemistry, though limited by crystallinity challenges in heavily benzylated derivatives .

Q. What are its primary applications in glycobiology and carbohydrate chemistry?

- Glycosylation Studies : Serves as a glycosyl donor or acceptor for synthesizing oligosaccharides with controlled regiochemistry (e.g., β-(1→3) or β-(1→4) linkages) .

- Enzyme Substrate Analog : Used to probe α-galactosidase or fucosidase activity via hydrolysis of the 4-methoxyphenyl aglycone, releasing detectable chromophores .

- Glycoconjugate Synthesis : Intermediate for designing glycan arrays or glycoprotein mimics with tailored solubility (e.g., benzyl groups enhance organic-phase stability) .

Advanced Research Questions

Q. How can researchers optimize glycosylation efficiency using this compound?

- Activation Strategy : Use trichloroacetimidate donors with BF-OEt catalysis for high β-selectivity (>90%) in anhydrous dichloromethane .

- Temperature Control : Perform reactions at −40°C to minimize side reactions (e.g., allyl group migration) .

- Computational Modeling : Apply quantum mechanical (QM) methods (e.g., DFT) to predict transition states and optimize protecting group compatibility . Data Contradiction Note: Discrepancies in reported yields (40–85%) may arise from trace moisture; rigorously dry solvents and molecular sieves are critical .

Q. How to resolve contradictory NMR data in allyl-protected intermediates?

Conflicting -NMR signals (e.g., allyl vs. benzyl protons) can be addressed via:

- 2D NMR (COSY, HSQC) : Assign overlapping peaks by correlating - couplings .

- Variable Temperature NMR : Heat samples to 50°C to reduce signal broadening caused by rotational hindrance in bulky benzyl groups .

- Comparative Analysis : Benchmark against known analogs (e.g., 3-O-allyl-4,6-O-benzylidene derivatives) to validate assignments .

Q. What computational approaches enhance reaction design for derivatives of this compound?

- Reaction Pathway Screening : Use automated software (e.g., GRRM) to explore possible intermediates and transition states in glycosylation steps .

- Solvent Effect Simulation : Apply COSMO-RS models to predict solubility and stabilize oxocarbenium ion intermediates .

- Machine Learning (ML) : Train models on existing glycosylation datasets to predict optimal conditions (e.g., catalyst, solvent) for new derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.